2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its chemical formula is with a molecular weight of 148.17 g/mol. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are vital components of nucleic acids. The potential therapeutic applications of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine include roles as a GABA A receptor agonist and as a proton pump inhibitor, among others .
The compound can be synthesized from various precursors, predominantly involving the cyclization of 2,3-diaminopyridine with carboxylic acid derivatives. It is primarily sourced from chemical suppliers specializing in heterocyclic compounds .
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is classified under the category of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and applications in drug development .
The synthesis of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine typically involves cyclization reactions. A common synthetic route includes:
The reaction mechanism generally involves the formation of an intermediate followed by cyclization to yield the imidazo[4,5-B]pyridine core. The reaction conditions can be optimized for higher yields and purity through adjustments in temperature and pressure during the synthesis process .
The molecular structure of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine features an imidazole ring fused with a pyridine ring:
The compound exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine undergoes various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine primarily involves its interaction with specific molecular targets:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a pale solid |
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 148.17 g/mol |
InChI Key | LQHQIXLGVJVBAJ-UHFFFAOYSA-N |
These properties suggest that 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine could be useful in various applications due to its stability and reactivity profiles .
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine has several scientific applications:
This compound's unique structure and diverse biological activities make it a valuable subject for ongoing research in both academic and industrial settings.
The imidazo[4,5-b]pyridine core, particularly derivatives like 2-methyl-3H-imidazo[4,5-b]pyridin-7-amine, exhibits broad-spectrum antitumor activity through engagement with critical oncogenic pathways.
This compound class potently inhibits serine/threonine kinases essential for mitotic regulation and tumor survival. Aurora A kinase (AURKA) inhibition disrupts mitotic spindle formation and cytokinesis, with derivatives demonstrating low nanomolar IC50 values against leukemia and solid tumor models [4]. The JAK/STAT pathway, implicated in inflammation-driven malignancies, is modulated through selective JAK-1 inhibition (exemplified by compound 10, IC50 = 22 nM) [4]. Additionally, c-MET kinase inhibition impedes metastasis by blocking hepatocyte growth factor signaling, with structural analogs suppressing angiogenesis in in vivo models [4]. mTOR inhibition is also significant; 3H-imidazo[4,5-b]pyridine derivatives like compound 10n exhibit IC50 values of 332 nM against mTOR while maintaining >100-fold selectivity over PI3Kα [5].
Table 1: Kinase Inhibition Profiles of Key Derivatives
Target Kinase | Representative Derivative | IC50 | Selectivity Notes |
---|---|---|---|
Aurora A | Compound 1 | <100 nM | Over CDK2 |
JAK-1 | Compound 10 | 22 nM | Isoform-specific |
mTOR | Compound 10n | 332 nM | >100x vs PI3Kα |
c-MET | Structural analog | 0.022 µM | Anti-angiogenic |
These compounds disrupt microtubule dynamics by binding the colchicine site on β-tubulin. N-substituted derivatives (e.g., acrylonitrile-linked analogs) inhibit in vitro tubulin polymerization at sub-micromolar concentrations (IC50 0.2–0.6 μM) [2] [6]. Immunofluorescence assays confirm G2/M phase arrest in treated cancer cells, accompanied by apoptotic markers. Notably, lead compounds 22 and 24 suppress cancer cell migration without affecting normal cell viability, indicating a therapeutic window [6].
Imidazo[4,5-c]pyridine analogs (e.g., compound 9) inhibit PARP-1 with IC50 values of 8.6 nM, sensitizing tumor cells to DNA-damaging agents like temozolomide [4]. Synergistic effects significantly reduce viability in breast (MDA-MB-468), colon (SW-620), and lung (A549) cancer lines, confirming the role of DNA repair pathway disruption in their antitumor efficacy.
Cytotoxicity screens reveal differential activity across tumor types. Hematopoietic lines (e.g., K562 chronic myeloid leukemia, DND-41 lymphoma) exhibit greatest sensitivity, with IC50 values as low as 8.4 μM [6]. Solid tumors like colon carcinoma (HCT-116) respond strongly to amidino-substituted derivatives (IC50 0.4–0.7 μM) [1]. Selectivity is influenced by substituents: Bromo-substituted analogs (e.g., compound 14) show broad-spectrum activity, while 2-imidazolinyl amidino groups enhance DNA intercalation in triaza-benzo[c]fluorene derivatives [1].
Table 2: Cytotoxicity Profiles in Tumor Models
Tumor Type | Cell Line | Most Active Derivative | IC50 |
---|---|---|---|
Colon carcinoma | HCT-116 | Compound 10 | 0.4 μM |
Glioblastoma | LN-229 | Compound 14 | 8.0 μM |
Chronic myeloid leukemia | K562 | Compound 3f | 42 μM |
Pancreatic adenocarcinoma | Capan-1 | Compound 14 | 9.4 μM |
While most derivatives lack broad antibacterial activity, specific substitutions confer potency. Compound 14 (2-imidazolinyl amidino analog) inhibits E. coli at MIC 32 μM [1] [6]. Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus) exhibit greater susceptibility, particularly to chloro-phenyl substituted derivatives (e.g., compound 11), where C5-methylation enhances membrane disruption [6] [8]. Molecular docking confirms interactions with dihydrofolate reductase (DHFR), a key antibacterial target [6].
Thiazolylmethyl-substituted derivatives demonstrate potent fungicidal activity. Compound 7b achieves 100% mortality against the corn pathogen Puccinia polysora at 500 mg/L (EC50 = 4.00 mg/L), rivaling tebuconazole (EC50 = 2.00 mg/L) [8]. Structure-activity analysis reveals:
Bromo-substituted derivatives exhibit selective antiviral effects. Compound 7 (unsubstituted phenyl) and 17 (para-cyano phenyl) inhibit respiratory syncytial virus (RSV) replication at EC50 values of 21 μM and 58 μM, respectively [1]. Activity is linked to interference with viral fusion or RNA synthesis, though exact mechanisms require further elucidation.
Diaryl-substituted analogs (e.g., compound 3f) inhibit COX-2 (IC50 = 9.2 μmol/L) with 2-fold selectivity over COX-1 (IC50 = 21.8 μmol/L) [3]. Molecular docking confirms binding mimics celecoxib in the COX-2 active site, with 4-chloro-N-phenyl and 3-CF3-phenyl groups critical for isoform discrimination. Dimethoxy-substituted derivatives (e.g., compound 3h) retain moderate activity but lose selectivity [3].
These compounds suppress pro-inflammatory cytokine production by targeting upstream kinases. MSK1 inhibitors (e.g., compound 7) block NF-κB activation at IC50 = 3 nM, reducing TNF-α and IL-6 synthesis [4]. Dual IKK-ε/TBK1 inhibitors (e.g., compound 5) also disrupt NF-κB signaling (IC50 = 4–46 nM), showing potential for inflammatory disorders driven by cytokine storms [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7